4-(2-Bromophenoxy)aniline
Description
Contextualization within Aniline (B41778) and Phenoxy Bridged Aromatic Systems
4-(2-Bromophenoxy)aniline belongs to the broad class of aniline derivatives, which are compounds containing an amino group attached to a benzene (B151609) ring. Aniline and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility in the production of dyes, polymers, and pharmaceuticals. The presence of the amino group activates the aromatic ring towards electrophilic substitution and provides a nucleophilic site for various chemical transformations.
The specific placement of the bromine atom at the ortho position of the phenoxy ring is a critical feature. Halogen atoms, such as bromine, are known to influence a molecule's reactivity and physical properties through their inductive and resonance effects. The bromine atom in this compound can serve as a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.
Overview of Strategic Importance in Organic Synthesis and Materials Science Research
The strategic importance of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of target molecules. In organic synthesis, the aniline moiety can be readily diazotized and converted into a variety of other functional groups. The bromine atom, on the other hand, is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This dual reactivity allows for a modular and convergent approach to the synthesis of complex organic structures.
In the realm of materials science, phenoxy-bridged aromatic diamines are valuable monomers for the synthesis of high-performance polymers like polyimides and poly(ether-imide)s. These materials are known for their excellent thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in the aerospace and electronics industries. researchgate.netresearchgate.net The incorporation of a bromine atom can further enhance the properties of these polymers, for instance, by increasing their flame retardancy or by providing a site for post-polymerization modification. For example, triphenylamine (B166846) derivatives containing bromo functional groups are used in the preparation of hole-transporting semiconducting polymers for organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com
Historical Development of Related Brominated Aniline Derivatives in Chemical Literature
The history of brominated aniline derivatives is intrinsically linked to the birth of the synthetic dye industry in the 19th century. Following the isolation of aniline in 1826, chemists began to explore its reactivity, and the halogenation of anilines became an important transformation. Current time information in Bangalore, IN. The introduction of bromine atoms into the aniline scaffold was found to be a powerful method for modifying the color and properties of the resulting dyes.
Early investigations into the bromination of aniline often led to a mixture of products due to the strong activating effect of the amino group. mdpi.com This challenge spurred the development of protecting group strategies to control the regioselectivity of the bromination reaction. mdpi.com The synthesis of specific isomers, such as 4-bromoaniline (B143363), became crucial for the production of targeted compounds. sigmaaldrich.com
The development of the Ullmann condensation in the early 20th century provided a method for the synthesis of diaryl ethers, which is the key structural feature of this compound. wikipedia.org This copper-catalyzed reaction between an aryl halide and a phenol (B47542) opened up new avenues for the construction of phenoxy-bridged aromatic compounds. wikipedia.org Over the years, significant advancements have been made in the Ullmann condensation and other cross-coupling reactions, allowing for the efficient and selective synthesis of a wide variety of diaryl ethers and related structures. rsc.orgresearchgate.net The study of polybrominated diphenyl ethers (PBDEs), initially explored for their use as flame retardants, has also contributed to the understanding of the synthesis and properties of brominated phenoxy compounds. nih.govdiva-portal.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57688-14-9 | ambeed.com |
| Molecular Formula | C12H10BrNO | researchgate.net |
| Molecular Weight | 264.12 g/mol | researchgate.net |
| IUPAC Name | This compound | ambeed.com |
Related Compound: 4-(4-Bromophenoxy)aniline
| Property | Value | Source |
| CAS Number | 31465-35-7 | sigmaaldrich.com |
| Molecular Formula | C12H10BrNO | sigmaaldrich.com |
| Molecular Weight | 264.12 g/mol | sigmaaldrich.com |
| Melting Point | 104-108 °C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVXEHACJOPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Bromophenoxy Aniline and Its Advanced Derivatives
Direct Synthetic Routes to 4-(2-Bromophenoxy)aniline
The formation of the this compound structure can be accomplished through several established synthetic strategies, primarily focusing on the creation of the phenoxy-aniline linkage.
Ullmann-Type Coupling Strategies for Phenoxy-Aniline Linkage Formation
Ullmann-type coupling reactions are a cornerstone for the synthesis of diaryl ethers. This method typically involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542). In the context of this compound, this would involve the coupling of a p-aminophenol derivative with a 1,2-dihalobenzene. The "classic" Ullmann reaction involves copper-catalyzed coupling to form symmetric biaryls, while "Ullmann-type" reactions encompass copper-catalyzed nucleophilic aromatic substitution between nucleophiles like substituted phenoxides and aryl halides. organic-chemistry.org The Ullmann Ether Synthesis is the most common of these reactions. organic-chemistry.org
The reaction mechanism is believed to proceed through a catalytic cycle where copper undergoes oxidation to Cu(III). organic-chemistry.org However, traditional Ullmann couplings often necessitate harsh reaction conditions, including high temperatures, long reaction times, and the use of strong bases and toxic solvents. researchgate.net Modern advancements have led to the development of more efficient and environmentally friendly protocols. For instance, a novel and efficient protocol for a Cu‐catalyzed Ullmann‐type aryl alkyl ether synthesis has been developed using environmentally benign choline (B1196258) chloride‐based eutectic mixtures, allowing the reaction to proceed at a milder 80 °C in the absence of additional ligands. researchgate.net
While direct coupling of unprotected anilines can be challenging, with one report showing only a 37% yield for the coupling of 4-iodoaniline (B139537) with imidazole, this route remains a viable, direct pathway to the phenoxy-aniline core. google.com
Nucleophilic Aromatic Substitution (SNAr) Approaches to Aromatic Ether Formation
Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the formation of the aromatic ether linkage in this compound. This reaction involves the attack of a nucleophile, in this case, a p-aminophenoxide, on an aromatic ring that is activated by electron-withdrawing groups. For the synthesis of this compound, this would typically involve the reaction of 4-aminophenol (B1666318) with 1-bromo-2-nitrobenzene, where the nitro group activates the ring towards nucleophilic attack. The subsequent reduction of the nitro group would then yield the desired aniline (B41778) functionality.
The SNAr mechanism is a stepwise process involving the formation of a Meisenheimer complex. The efficiency of the reaction is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring. While direct SNAr on an unactivated bromobenzene (B47551) can be challenging, the presence of activating groups facilitates the reaction. organic-chemistry.org
Multi-Step Synthesis from Precursors: Halogenation, Nitration, and Reduction Sequences
A versatile and often necessary approach to synthesizing substituted anilines like this compound involves a multi-step sequence starting from readily available precursors. libretexts.orguva.nl This strategy allows for precise control over the substitution pattern on the aromatic rings. A plausible sequence could begin with the nitration of a suitable precursor, followed by the formation of the ether linkage, and concluding with the reduction of the nitro group to the aniline.
For example, one could start with the bromination of phenol, followed by an ether synthesis with a protected p-nitroaryl halide. The final step would be the reduction of the nitro group to yield the target molecule. The order of these steps is crucial to achieve the desired regioselectivity. For instance, if a meta-directing group is required for a specific substitution, nitration would precede other functionalizations. libretexts.org The protection of the aniline group, for example as an acetamide, is often employed during harsh reaction conditions like bromination to prevent side reactions and control the position of the incoming substituent. google.comresearchgate.net The protecting group is then removed in a subsequent step. google.comchemicalbook.com
Functionalization and Derivatization Strategies for this compound
The bromine atom on the this compound molecule serves as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Moiety
The bromine moiety in this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of aryl-aryl bonds. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govrsc.org In the case of this compound, the bromine atom can be readily coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents.
The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse array of boronic acid reagents. nih.gov For instance, the Suzuki-Miyaura coupling has been successfully employed for the arylation of N-(4-bromophenyl)furan-2-carboxamide, a compound with a similar bromo-aryl structure, with various aryl and heteroaryl boronic acids in moderate to good yields. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective alternative to palladium catalysis, demonstrating broad substrate scope and tolerance for heterocyclic compounds. acs.org
The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and yield.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4-(2-Arylphenoxy)aniline | Varies |
| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(2-Heteroarylphenoxy)aniline | Varies |
The development of efficient Suzuki-Miyaura cross-coupling reactions on unprotected ortho-bromoanilines has been a significant advancement, expanding the utility of this reaction for the synthesis of complex molecules. nih.gov
Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, representing a significant advancement over harsher, traditional methods like nucleophilic aromatic substitution. wikipedia.orgsemanticscholar.org This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.orgrsc.org The reaction's utility stems from its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.orgresearchgate.net
The catalytic cycle is understood to proceed through several key steps:
Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) species. wikipedia.orgyoutube.com
Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org
Reductive Elimination : The final step involves the formation of the new C-N bond as the aryl group and the amino group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the final aryl amine product. wikipedia.orgyoutube.com
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. libretexts.orgnih.gov The development of bulky, electron-rich phosphine ligands has been critical to the reaction's success, as they facilitate the key steps of oxidative addition and reductive elimination. youtube.com
Table 1: Key Ligand Generations in Buchwald-Hartwig Amination
| Ligand Generation | Example Ligands | Key Features & Applications |
|---|---|---|
| First Generation | P(o-tolyl)₃ | Early ligands, effective for coupling aryl bromides with secondary amines. libretexts.org |
| Bidentate Ligands | BINAP, DPPF | Improved reliability for coupling primary amines with aryl iodides and triflates. wikipedia.org |
| Bulky, Electron-Rich Monophosphine Ligands | XPhos, SPhos, BrettPhos, RuPhos | Dramatically improved reaction efficiency, allowing for the coupling of a wider range of amines and aryl chlorides under milder conditions. youtube.comnih.gov |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Yamamoto)
Beyond the Buchwald-Hartwig reaction, other transition metal-catalyzed cross-couplings are vital for constructing the carbon-carbon backbones of advanced derivatives.
Stille Coupling: This versatile palladium-catalyzed reaction forms C-C bonds by coupling an organotin compound (organostannane) with a variety of organic halides or pseudohalides. wikipedia.orgorganic-chemistry.org The reaction is valued for the air and moisture stability of organostannanes and its tolerance for a wide array of functional groups. organic-chemistry.orgorgsyn.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org
Yamamoto Coupling: The Yamamoto coupling reaction typically involves the nickel-mediated homo-coupling of aryl halides to form biaryl compounds. rsc.org This method is particularly useful for synthesizing symmetrical molecules. nih.gov The reaction is driven by a nickel(0) catalyst, often generated in situ, and provides a concise route to substituted triphenylenes and other polycyclic aromatic systems. rsc.orgresearchgate.net
Table 2: Comparison of Stille and Yamamoto Coupling Reactions
| Feature | Stille Coupling | Yamamoto Coupling |
|---|---|---|
| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Nickel (e.g., Ni(cod)₂) |
| Coupling Partners | Organostannane + Organic Halide/Pseudohalide | Two molecules of an Organic Halide |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. | Primarily C(sp²)-C(sp²) (Biaryls) |
| Key Advantage | High functional group tolerance, stable reagents. orgsyn.org | Effective for symmetrical biaryl synthesis. nih.gov |
| Key Disadvantage | Toxicity of tin compounds. wikipedia.org | Primarily limited to homo-coupling. |
Amide Formation via Acylation of the Aniline Nitrogen
The primary amine group of this compound is a key functional handle that can be readily converted into an amide through acylation. This transformation is fundamental for building more complex molecular architectures. Amide synthesis can be achieved through several methods. organic-chemistry.org
Direct condensation with carboxylic acids is the most atom-economical approach, but it is energetically challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov These reactions often require high temperatures (typically >160 °C) to drive off water and force the condensation, which can be unsuitable for sensitive substrates. youtube.com To overcome this, various activating agents and catalysts, such as boronic acid derivatives, have been developed to facilitate the reaction under milder conditions. nih.govacs.org
A more common laboratory-scale approach involves reacting the aniline with a more electrophilic carboxylic acid derivative, such as an acyl chloride or an anhydride. sphinxsai.com This method is often rapid and high-yielding but generates stoichiometric byproducts. unimi.it
Table 3: Selected Methods for Amide Synthesis from Anilines
| Method | Reagents | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Thermal Condensation | Carboxylic Acid | High temperature (>160-180 °C) youtube.com | Atom-economical; harsh conditions limit scope. |
| Catalytic Amidation | Carboxylic Acid, Catalyst (e.g., Boronic Acid) | Moderate temperatures (e.g., 80 °C) nih.gov | Milder conditions, broader scope; requires catalyst. |
| Acylation | Acyl Chloride, Base | Room temperature | High reactivity, good yields; generates waste (e.g., HCl salt). |
| Acylation | Acetic Anhydride | Often requires heat or catalyst | Less reactive than acyl chlorides but safer to handle. sphinxsai.com |
Condensation Reactions for Imine Synthesis
The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
The reaction rate is highly pH-dependent. Mildly acidic conditions (pH ~5) are typically optimal because the acid is needed to protonate the hydroxyl intermediate to facilitate its departure as water, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. libretexts.org The formation of imines is a crucial step in the synthesis of many heterocyclic compounds and serves as a versatile method for protecting the amine or introducing new functionalities. Greener synthetic protocols have been developed using supercritical carbon dioxide, which acts as both a solvent and a promoter, eliminating the need for traditional organic solvents. chemistryviews.org
Intramolecular Cyclization Pathways for Heterocyclic Scaffolds
Derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic scaffolds through intramolecular cyclization reactions. These pathways allow for the construction of fused ring systems that are common in pharmaceuticals and natural products.
One common strategy involves an SNAr (nucleophilic aromatic substitution)/cyclization cascade. For example, a derivative where a nucleophile is attached to the aniline nitrogen can displace an ortho-activating group, followed by an intramolecular reaction to form a new ring. In some cases, an acetylene (B1199291) group can be used as a dual-purpose activating group and a carbon source for the new ring, leading to the formation of indoles or benzofurans in a single step. rsc.org Another pathway involves the cyclization of ortho-alkenylanilines, which can be heated to produce indolines and other related heterocyclic structures. researchgate.net
Reaction Condition Optimization and Green Chemistry Considerations in Synthesis
Optimizing reaction conditions is paramount for enhancing the efficiency, selectivity, and sustainability of synthetic routes leading to this compound and its derivatives. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. tandfonline.com This includes the development of novel catalyst-free systems, the use of environmentally benign solvents like water, and maximizing atom economy. sphinxsai.comchemrxiv.org
Catalyst Selection and Ligand Design for Enhanced Efficiency
In transition metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, the choice of catalyst and ligand is the most critical factor influencing reaction efficiency. semanticscholar.orgresearchgate.net The ligand plays a multifaceted role: it stabilizes the metal center, modulates its electronic properties, and provides a specific steric environment to control reactivity and selectivity. nih.gov
The evolution of ligands for palladium-catalyzed amination has been a story of rational design. Early catalysts had limited scope, but the development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group (e.g., XPhos, BrettPhos) revolutionized the field. youtube.com These ligands promote the formation of the active, monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination step. youtube.comnih.gov This enhanced reactivity allows for the coupling of less reactive aryl chlorides and enables reactions to proceed at lower temperatures with lower catalyst loadings, which is both economically and environmentally beneficial. nih.gov
Further advancements include the design of ligands that enable reactions in greener solvents, such as water, or the development of highly active pre-catalysts that are more stable and easier to handle than generating the active catalyst in situ. semanticscholar.orgnih.gov
Table 4: Influence of Ligand Design on Buchwald-Hartwig Amination Efficiency
| Ligand | Structural Features | Impact on Catalysis |
|---|---|---|
| P(o-tolyl)₃ | Simple, moderately bulky phosphine | Limited to reactive substrates (aryl bromides/iodides). libretexts.org |
| BINAP | Bidentate, chiral backbone | Prevents catalyst decomposition, improves rates for primary amines. wikipedia.org |
| XPhos | Bulky, electron-rich dialkylbiaryl phosphine | High activity for a broad range of substrates, including aryl chlorides. youtube.com |
| BrettPhos | Specifically designed for primary amines | Offers high selectivity and tolerance for functional groups like hydroxyls. libretexts.org |
Solvent Effects and Temperature Regimen in Reaction Performance
The Ullmann condensation, a copper-catalyzed reaction, traditionally necessitates high-boiling, polar solvents to facilitate the coupling of aryl halides with alcohols or amines. wikipedia.org Solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often employed. wikipedia.org These high-boiling point solvents are required to maintain the high temperatures, frequently exceeding 210 °C, that are characteristic of traditional Ullmann reactions. wikipedia.org The high polarity of these solvents helps to dissolve the reacting species and stabilize the intermediates formed during the catalytic cycle. However, modern methodologies have demonstrated the efficacy of non-polar solvents under certain conditions. For instance, studies on O-arylation procedures have shown that non-polar solvents like toluene or o-xylene (B151617) can be more effective than polar ones like NMP, especially when using specific copper-phosphine catalysts. arkat-usa.org
The reaction temperature is a critical variable that directly impacts reaction kinetics. In Ullmann-type reactions, elevated temperatures (often around 200 °C) are typically required to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst. organic-chemistry.org However, increasing the reaction temperature can also lead to higher product yields in shorter time frames. For example, in the synthesis of diaryl ethers in o-xylene, a higher yield was observed at 140 °C compared to reactions run in toluene at a lower temperature. arkat-usa.org Recent advancements have focused on developing catalyst systems that allow for milder conditions. For instance, novel picolinhydrazide ligands in copper-catalyzed aniline cross-couplings have enabled reactions to proceed at room temperature, particularly when using a mixture of methanol (B129727) and ethanol (B145695) as the solvent. chemrxiv.org
In the context of the palladium-catalyzed Buchwald-Hartwig amination, solvents like toluene, 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF) are commonly used. libretexts.orgacsgcipr.org The choice of solvent can influence the solubility of the catalyst, substrate, and base, thereby affecting the reaction rate and yield. Screening tests for the synthesis of complex amine derivatives have shown that toluene and 1,4-dioxane can provide satisfactory results. acs.org The temperature for Buchwald-Hartwig reactions is generally lower than for traditional Ullmann condensations, often in the range of 80-110 °C, although the optimal temperature depends on the reactivity of the specific aryl halide and amine. acs.org
Table 1: Effect of Solvent on the Yield of a Copper-Catalyzed O-Arylation Reaction
| Solvent | Reaction Temperature (°C) | Yield (%) arkat-usa.org |
|---|---|---|
| Toluene | 110 | 58.3 |
| o-Xylene | 140 | 67.9 |
| N-Methylpyrrolidone (NMP) | 110 | 0 |
| NMP/Toluene Mixture | 110 | 3 |
Table 2: Influence of Solvent and Base on a Room-Temperature Copper-Catalyzed Aniline Cross-Coupling
| Solvent | Base | Yield (%) chemrxiv.org | Notes |
|---|---|---|---|
| Ethanol (EtOH) | K₃PO₄ | No significant conversion | Benchmark condition |
| Ethanol (EtOH) | K₃PO₄ | 87 | With novel picolinhydrazide ligand |
| Ethanol (EtOH) | K₂CO₃ | Reduced yield | - |
| Methanol (MeOH) | K₂CO₃ | Substantial improvement | Formation of methanol-coupled byproducts (14-16%) |
Regioselectivity Control in Substitution and Coupling Reactions
Regioselectivity, the control over the position of chemical bond formation, is a cornerstone of synthesizing advanced derivatives of this compound. When the aniline or phenoxy rings of the parent molecule are further functionalized, or when building the core structure from substituted precursors, directing the incoming groups to the desired position is crucial. This is typically achieved by exploiting the inherent electronic properties of the substrates and by carefully selecting catalysts and reaction conditions.
In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the electronic nature of the aromatic ring. Electron-withdrawing groups activate the ring towards nucleophilic attack and direct the incoming nucleophile to the ortho and para positions relative to themselves. For instance, in the synthesis of 4,5-dialkoxy-2-nitroanilines, the nitro group strongly directs the regiochemistry of substitution. uj.edu.pl Similarly, when synthesizing substituted quinazolines from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution by amines occurs preferentially at the C4 position. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline (B50416) ring system, where the carbon atom at the 4-position is more susceptible to nucleophilic attack. nih.gov
In transition metal-catalyzed cross-coupling reactions, regioselectivity is often dictated by a combination of electronic and steric factors, as well as the nature of the catalyst and ligands. For the synthesis of derivatives, if one of the aromatic rings contains multiple halide substituents, the choice of catalyst can determine which halide is preferentially coupled. For example, in palladium-catalyzed couplings, the relative reactivity of aryl halides typically follows the order I > Br > Cl, allowing for selective reactions at one site over another.
Furthermore, directed C-H functionalization has emerged as a powerful tool for achieving high regioselectivity. researchgate.net This strategy involves using a directing group on the substrate to guide the catalyst to a specific C-H bond, enabling functionalization at a position that might be inaccessible through classical electrophilic or nucleophilic aromatic substitution. While specific examples for this compound are not detailed in the literature, the principles are broadly applicable. For instance, an amide group on the aniline nitrogen could direct a metal catalyst to functionalize the C-H bond at the ortho position. The development of enzyme-mimicking reagents and specialized N-activation of pyridine (B92270) rings showcases advanced strategies for achieving high regioselectivity in functionalizing heterocyclic structures, which can be applied to complex derivatives. researchgate.net
Table 3: Regioselective Reactions for Aryl Derivative Synthesis
| Reaction Type | Substrate Example | Position of Substitution | Controlling Factors | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloroquinazoline | C4-position | Electronic properties of the heterocyclic ring; higher LUMO coefficient at C4. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Substituted 2-nitroanilines | Varies based on existing groups | Activating and directing effects of the nitro group and alkoxy groups. | uj.edu.pl |
| C-H Functionalization | Pyridines | C3 or C4 position | Use of specific activating agents (e.g., Zincke imine intermediates, N-triazinylpyridinium salts). | researchgate.net |
Reactivity Profiles and Mechanistic Investigations of 4 2 Bromophenoxy Aniline
Electronic and Steric Influence of Substituents on Aromatic Reactivity
The chemical behavior of 4-(2-bromophenoxy)aniline is fundamentally governed by the electronic and steric properties of the amino and bromo substituents on their respective aromatic rings. These groups exert significant influence on the electron density distribution and physical accessibility of reactive sites within the molecule.
The two aromatic rings in this compound exhibit contrasting reactivity profiles due to the electronic nature of their substituents.
Aniline (B41778) Ring Activation: The amino (-NH₂) group on the aniline ring is a powerful activating group for electrophilic aromatic substitution (EAS). lkouniv.ac.in Through resonance, the nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the ring's nucleophilicity. This electron-donating effect makes the ring highly susceptible to attack by electrophiles, particularly at the ortho and para positions relative to the amino group. lkouniv.ac.inmakingmolecules.com In this compound, the para position is blocked by the ether linkage, directing electrophilic attack to the ortho positions (C3 and C5).
Bromophenyl Ring Deactivation: Conversely, the bromine atom on the other ring has a dual electronic effect. It is an electron-withdrawing group by induction due to its high electronegativity, which deactivates the ring towards electrophilic substitution. makingmolecules.com However, like other halogens, it is an ortho, para-director in EAS reactions because its lone pairs can be donated through resonance, stabilizing the cationic intermediate formed during the attack at these positions. makingmolecules.com For nucleophilic aromatic substitution, the bromine atom makes the attached carbon atom electrophilic, but the ring itself is not considered "activated" in the classical sense without the presence of strong electron-withdrawing groups (like a nitro group) in the ortho or para positions. chemistrysteps.comlibretexts.org
| Ring System | Primary Substituent | Electronic Effect | Overall Reactivity Toward EAS |
| Aniline Ring | Amino Group (-NH₂) | Strongly Activating (Resonance) | Highly Activated |
| Phenyl Ring | Bromine Atom (-Br) | Deactivating (Induction) | Deactivated |
Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, plays a critical role in the reactivity of this compound. The bromine atom, located at the ortho position relative to the ether bridge, creates significant steric bulk. This crowding can influence both the conformation of the molecule and the accessibility of adjacent reactive sites.
For instance, in reactions involving the ether oxygen or the C-Br bond, the proximity of the bromine atom can hinder the approach of bulky reagents. This steric effect can influence the efficiency of metal-catalyzed cross-coupling reactions at the C-Br bond, potentially requiring specific ligand systems on the catalyst to overcome the spatial obstruction. rsc.orgrsc.org Similarly, any reaction targeting the carbon atom ortho to the ether on the aniline ring (C3) might be sterically influenced by the large bromophenoxy group.
Mechanisms of Nucleophilic Aromatic Substitution (SNAr) Involving the Bromine
The C-Br bond on the phenyl ring is the primary site for nucleophilic substitution. While aryl halides are generally resistant to classical SₙAr reactions unless activated by potent electron-withdrawing groups, they readily participate in metal-catalyzed cross-coupling reactions. chemistrysteps.comlibretexts.org
The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a new carbon-nitrogen bond. wikipedia.orgrsc.org This transformation has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig reaction generally proceeds through the following steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound), inserting into the C-Br bond to form a Pd(II) species. libretexts.org
Amine Coordination and Deprotonation: The nucleophilic amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex. libretexts.org
Reductive Elimination: The final step involves the elimination of the desired C-N coupled product from the palladium complex, which regenerates the catalytically active Pd(0) species, thus completing the cycle. libretexts.org
This reaction allows the bromine atom to be replaced by a wide variety of primary and secondary amines, providing a versatile method for elaborating the structure of this compound.
| Catalyst System | Ligand Type | Base | Typical Conditions |
| Pd(OAc)₂ / Pd₂(dba)₃ | Phosphine-based (e.g., X-Phos, BINAP) | Strong, non-nucleophilic (e.g., KOt-Bu, Cs₂CO₃) | Anhydrous solvent (e.g., Toluene (B28343), Dioxane), elevated temperature |
Electrophilic Aromatic Substitution (EAS) Pathways of the Aniline Ring
The aniline ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group. lkouniv.ac.in This activation directs incoming electrophiles to the ortho positions (C3 and C5), as the para position is occupied.
Common EAS reactions include:
Halogenation: The reaction with halogens like bromine (Br₂) can proceed rapidly even without a Lewis acid catalyst, often leading to polysubstitution if not carefully controlled. lkouniv.ac.inlibretexts.org The high reactivity makes selective mono-substitution challenging.
Nitration: Introduction of a nitro group (-NO₂) typically uses a mixture of nitric acid and sulfuric acid. youtube.com However, the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This complication often necessitates protecting the amino group, for example, by acetylation, before carrying out the nitration.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction is reversible and can be used to temporarily block a position. lkouniv.ac.in
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on anilines because the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and inhibiting the reaction. lkouniv.ac.inmasterorganicchemistry.com
Reductive Transformations of Nitrogen-Containing Moieties
While this compound itself contains a reduced amino group, its synthesis often begins with a precursor containing a nitrogen moiety in a higher oxidation state, most commonly a nitro group (-NO₂). The reduction of the corresponding nitroaromatic compound, 1-bromo-2-(4-nitrophenoxy)benzene, is a crucial step in its preparation. youtube.com
This transformation is a fundamental reaction in organic chemistry and can be accomplished using a variety of methods. wikipedia.org The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule.
Common methods for the reduction of an aromatic nitro group to an aniline include:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). youtube.comwikipedia.org It is generally a clean and high-yielding process.
Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). youtube.com The reaction with Fe/HCl is particularly common due to its mildness and efficiency. youtube.com
Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this reduction. wikipedia.org
The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. nih.gov
Pathways of Ring Closure and Heterocycle Formation from this compound Derivatives
The structure of this compound is an ideal precursor for the synthesis of phenoxazines, a class of nitrogen- and oxygen-containing tricyclic heterocycles. nih.gov The formation of the central oxazine (B8389632) ring is achieved via an intramolecular ring-closing reaction that creates a C-N bond between the aniline nitrogen and the brominated ring.
This cyclization is typically accomplished using a transition metal-catalyzed cross-coupling reaction, analogous to the intermolecular Buchwald-Hartwig amination. nih.gov In this intramolecular variant, the amino group and the aryl bromide are part of the same molecule. Upon addition of a suitable palladium or copper catalyst and a base, the C-N bond is formed, leading to the planar phenoxazine (B87303) core. This strategy is a powerful tool for constructing complex heterocyclic systems from readily available diaryl ether precursors. nih.gov The resulting phenoxazine scaffolds are of significant interest in materials science and medicinal chemistry. nih.govnih.gov
The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as hydrogen bond acceptors. The presence of the bromine atom introduces the possibility of halogen bonding and other electrostatic interactions.
A critical aspect of the supramolecular chemistry of aniline derivatives is their capacity for hydrogen bonding. In many crystalline structures of anilines, N-H···N or N-H···O hydrogen bonds are prevalent, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For this compound, it is plausible that intermolecular N-H···O hydrogen bonds could form between the amine group of one molecule and the ether oxygen of another.
The aromatic rings of this compound are expected to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, are a common feature in the crystal structures of aromatic compounds and contribute significantly to their stability. Additionally, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an adjacent molecule, are also likely to be present. In the crystal structure of a related derivative, 4-bromo-N-(4-bromobenzylidene)aniline, molecules are linked by C-H···π interactions.
Spectroscopic and Structural Analysis of this compound Remains an Area for Future Research
The elucidation of a molecule's precise structure and dynamic behavior heavily relies on these analytical techniques. Vibrational spectroscopy, encompassing FTIR and FT-Raman, provides critical insights into the functional groups present and their vibrational modes. Concurrently, NMR spectroscopy is indispensable for mapping the connectivity and chemical environment of each proton and carbon atom within the molecular framework.
For analogous compounds, such as substituted anilines and brominated phenyl ethers, extensive spectroscopic studies are frequently reported. These studies often include not only the acquisition of experimental spectra but also sophisticated computational analyses, such as Density Functional Theory (DFT) calculations. These computational methods are crucial for the accurate assignment of vibrational modes and for correlating spectral features with the underlying molecular geometry and electronic structure.
The absence of such detailed public data for this compound means that a thorough and scientifically rigorous article, complete with specific data tables and in-depth analysis of its spectroscopic characteristics as per the requested outline, cannot be constructed at this time. The scientific community has yet to publish a dedicated study focusing on the comprehensive spectroscopic and structural elucidation of this particular compound.
Therefore, the advanced spectroscopic and structural analysis of this compound represents a clear opportunity for future research. Such a study would contribute valuable data to the field of chemical sciences, providing a more complete understanding of how the interplay between the aniline and 2-bromophenoxy moieties influences the molecule's structural and electronic properties. Further investigation is required to experimentally determine and publish the FTIR, FT-Raman, ¹H NMR, and ¹³C NMR spectra, along with computational correlations, to fully characterize this compound.
Advanced Spectroscopic and Structural Elucidation of 4 2 Bromophenoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously establishing the covalent framework of a molecule by revealing through-bond correlations between nuclei. For 4-(2-bromophenoxy)aniline, techniques such as COSY, HSQC, and HMBC would be indispensable for assigning the signals of all hydrogen and carbon atoms.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH). In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the aromatic rings. For instance, on the aniline (B41778) ring, correlations would be expected between the protons ortho and meta to the amino group. Similarly, on the bromophenoxy ring, couplings between adjacent protons would establish their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atom they are attached to, revealing one-bond correlations (¹JCH). An HSQC spectrum would allow for the definitive assignment of each carbon atom that bears a proton. For this compound, this would correlate each aromatic proton signal to its corresponding carbon signal, distinguishing, for example, the carbon ortho to the bromine from the carbon ortho to the ether linkage on the bromophenoxy ring.
| Technique | Type of Correlation | Expected Key Information for this compound |
|---|---|---|
| COSY | ¹H-¹H | Shows connectivity between adjacent protons on the aniline ring and on the bromophenoxy ring. |
| HSQC | ¹H-¹³C (one bond) | Assigns each protonated carbon by linking its signal to the signal of its directly attached proton. |
| HMBC | ¹H-¹³C (multiple bonds) | Confirms the C-O-C ether linkage by showing correlations between protons on one ring and carbons on the other. Establishes the relative positions of quaternary carbons. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da. HRMS can distinguish the exact mass of the ⁷⁹Br-containing molecule from other potential elemental compositions.
| Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₁₂H₁₀⁷⁹BrNO | [M+H]⁺ | 263.99677 |
| C₁₂H₁₀⁸¹BrNO | [M+2+H]⁺ | 265.99472 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like anilines, typically generating protonated molecular ions [M+H]⁺. When coupled with tandem mass spectrometry (MS/MS), ESI-MS can be used to study the fragmentation of the parent ion. By inducing fragmentation, a characteristic pattern is produced that serves as a fingerprint for the molecule's structure. For this compound, fragmentation would likely involve the cleavage of the ether bond, which is often a labile site in diaryl ethers. This could lead to fragments corresponding to the bromophenoxy and aminophenoxy moieties, providing further confirmation of the compound's structure.
X-ray Crystallography for Solid-State Structure and Conformational Insights
While NMR and mass spectrometry define the molecular formula and connectivity, X-ray crystallography provides the ultimate confirmation of structure by mapping the precise positions of atoms in the solid state. This technique would yield a detailed three-dimensional model of this compound, offering insights into its conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis reveals the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). These unit cell parameters (a, b, c, α, β, γ) are unique to the crystalline form of the compound.
| Compound Name |
|---|
| This compound |
Intermolecular Packing Interactions (Excluding Hydrogen Bonding Details)nih.gov
The solid-state arrangement and intermolecular packing of this compound are governed by a variety of non-covalent forces. While a specific crystallographic study for this compound was not identified in the reviewed literature, the analysis of closely related brominated aromatic compounds provides significant insight into the probable packing motifs. The key interactions dictating the supramolecular assembly, excluding hydrogen bonding, are halogen interactions, π-π stacking, and C—H···π contacts.
Detailed crystallographic analysis of analogous compounds, such as 4-Bromo-N-(4-bromophenyl)aniline, reveals the critical role of bromine in directing the crystal packing. researchgate.netwikipedia.org In the structure of this related diphenylamine (B1679370), a notable short intermolecular Br···Br contact is observed at a distance of 3.568 (1) Å. researchgate.netwikipedia.org This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a strong halogen bond-type interaction that contributes substantially to the stability of the crystal lattice. wikipedia.org Such interactions are a common feature in the crystal engineering of organobromine compounds.
The molecular framework of this compound, featuring two phenyl rings, suggests the prevalence of π-π stacking interactions. These interactions arise from the alignment of the aromatic rings of adjacent molecules in either a face-to-face or a displaced parallel plane arrangement. iucr.org In the crystal structure of a polymorph of (E)-N,1-bis(4-bromophenyl)methanimine, another related compound, molecules are reported to stack along the b-axis, facilitated by these π-system interactions.
To provide a concrete example of the crystallographic parameters in a related structure, the data for 4-Bromo-N-(4-bromophenyl)aniline is presented below.
| Parameter | Value |
|---|---|
| Chemical Formula | C12H9Br2N |
| Molecular Weight | 327.02 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.9993 (12) |
| b (Å) | 13.032 (3) |
| c (Å) | 14.228 (3) |
| β (°) | 96.967 (3) |
| Volume (ų) | 1104.2 (4) |
| Z | 4 |
| Temperature (K) | 125 |
Table 1. Crystallographic data for the analogous compound 4-Bromo-N-(4-bromophenyl)aniline. researchgate.netwikipedia.org
Computational and Theoretical Investigations of 4 2 Bromophenoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. It is employed to find the lowest energy arrangement of atoms, known as the optimized geometry. For aniline (B41778) derivatives, geometry optimization is often performed using DFT at the B3LYP/6-31G** level of theory, which provides a good balance between accuracy and computational cost scispace.com.
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. In structures related to 4-(2-Bromophenoxy)aniline, the planarity of the aniline ring and the orientation of the bromophenoxy group are key structural parameters. The theoretical results for optimized geometries are typically in good agreement with experimental data obtained from X-ray diffraction, although minor differences are expected as theoretical calculations often pertain to the gaseous phase while experimental data is from the solid phase scispace.com. For example, in a study of 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the two benzene (B151609) rings was determined to be 47.32° researchgate.netdoaj.org.
Table 1: Representative Theoretical Geometric Parameters for Aniline Derivatives
This table presents typical data obtained from DFT calculations on related aniline structures. The values for this compound would be determined through similar computational studies.
| Parameter | Description | Typical Calculated Value |
| C-N Bond Length | The length of the bond between the aniline ring carbon and the nitrogen atom. | ~1.40 Å |
| C-O Bond Length | The length of the ether linkage between the phenyl rings. | ~1.38 Å |
| C-Br Bond Length | The length of the bond between the phenoxy ring carbon and the bromine atom. | ~1.90 Å |
| C-N-C Angle | The bond angle around the bridging nitrogen in diphenylamine (B1679370) analogues. | ~128.5° |
| Dihedral Angle | The twist angle between the two aromatic rings. | Varies significantly with substitution |
Molecular Orbital Analysis (HOMO-LUMO Gaps, Electron Density Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule nih.gov. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes a molecule's ability to transfer charge nih.gov.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In contrast, a large energy gap indicates higher kinetic stability and lower chemical reactivity. For various aniline derivatives, these energy gaps have been calculated using DFT methods. For instance, in a study of p-nitroaniline, the calculated energy gap was 3.8907 eV, while for p-isopropylaniline it was 5.2968 eV, indicating the higher stability of the latter thaiscience.info. The distribution of these orbitals shows where the molecule is most likely to interact with other chemical species.
Table 2: Frontier Molecular Orbital Energies and Properties
This table illustrates the kind of data generated from FMO analysis of substituted anilines.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |
| p-Nitroaniline | - | - | 3.8907 | More Reactive |
| p-Isopropylaniline | - | - | 5.2968 | More Stable |
| p-Aminoaniline | - | - | 4.6019 | Intermediate Reactivity |
Electrostatic Potential Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites researchgate.net. MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
Regions with negative electrostatic potential are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack researchgate.nettci-thaijo.org. For aniline, MEP maps computed using DFT show a region of negative potential associated with the amine nitrogen, indicating its nucleophilic character researchgate.netresearchgate.net. In this compound, the MEP map would reveal the influence of the electron-withdrawing bromine atom and the electron-donating amino group on the charge distribution across the entire molecule, highlighting the most probable sites for chemical reactions. For example, in related nitroaniline compounds, the most negative potential sites are located on the oxygen atoms of the nitro group, marking them as centers for electrophilic attack thaiscience.infotci-thaijo.org.
Conformational Analysis and Potential Energy Surface Exploration
Molecules with rotatable single bonds, like the C-O and C-N bonds in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers for rotation between them.
Computational methods, such as molecular mechanics and DFT, are used to systematically rotate bonds and calculate the corresponding energy, thereby mapping the potential energy surface nih.gov. This analysis is crucial for understanding the molecule's flexibility and its preferred shape, which influences its physical properties and biological interactions. For complex molecules, this can reveal that the conformation responsible for biological activity may differ from the one observed in a crystal structure nih.gov. Studies on monoacyl aniline derivatives have used DFT to investigate the rotational barriers around the N-CO bond, identifying the most stable rotamers scispace.com. A similar approach for this compound would explore the rotation around the ether linkage and the C-N bond to determine the molecule's preferred three-dimensional structure.
Simulation of Spectroscopic Data and Comparison with Experimental Observations
A powerful application of computational chemistry is the simulation of various types of spectra. By performing calculations on the optimized molecular geometry, it is possible to predict vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.
These theoretical spectra can be compared directly with experimental data. A good agreement between the calculated and observed spectra serves to validate the computational model and supports the structural assignments doi.org. For example, DFT calculations have been successfully used to investigate the vibrational spectra of various aniline derivatives, aiding in the assignment of complex spectral bands doi.org. This correlative approach provides a deeper understanding of the molecule's vibrational modes and electronic properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.
For aniline derivatives, computational studies have explored their reactions with radicals, which is relevant to atmospheric chemistry and oxidative processes mdpi.com. For instance, the reaction mechanism of 4-methyl aniline with hydroxyl (OH) radicals was investigated using high-level computational methods mdpi.comresearchgate.net. These studies identified the most favorable reaction pathways (e.g., hydrogen abstraction vs. radical addition), calculated the energy barriers (activation energies), and determined the reaction rate coefficients mdpi.comresearchgate.net. This level of detail is often inaccessible through experimental means alone and provides fundamental insights into the reactivity of the molecule researchgate.net.
Adsorption and Surface Interaction Studies for Material Applications
Computational and theoretical investigations into the adsorption and surface interaction of this compound are pivotal for understanding its potential in various material applications, most notably as a corrosion inhibitor for metals. researchgate.net While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its structural features—containing an aniline ring, a phenoxy group, and a bromine atom—allow for well-grounded theoretical predictions based on extensive research into analogous compounds. rsc.orgnih.gov These studies utilize quantum chemical calculations and molecular dynamics simulations to elucidate the mechanisms of interaction at the molecular level. researchgate.netrsc.org
The primary application explored through these computational models is the prevention of metallic corrosion. Organic molecules like this compound can adsorb onto a metal surface, forming a protective barrier that shields the metal from corrosive agents. mdpi.com The effectiveness of this barrier is dictated by the nature and strength of the adsorption, which can occur through two main mechanisms: physisorption and chemisorption. mdpi.com
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged molecule. It includes van der Waals forces and dipole-dipole interactions. dtu.dk
Chemisorption: This involves charge sharing or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal, resulting in the formation of a coordinate-type covalent bond. researchgate.netnajah.edu This type of adsorption is generally stronger and more stable.
The molecular structure of this compound contains several active centers that facilitate strong adsorption onto metal surfaces:
The nitrogen atom in the aniline group has a lone pair of electrons that can be shared with the metal.
The oxygen atom in the ether linkage also possesses lone pair electrons available for donation.
The aromatic rings (both phenoxy and aniline) are rich in π-electrons, which can interact with the metal's d-orbitals. najah.edu
The bromine atom is also a site for interaction, as its lone pair electrons can participate in the adsorption process, potentially enhancing the molecule's protective capabilities. nih.gov
Density Functional Theory (DFT) is a powerful computational tool used to predict the inhibitive properties of such molecules. najah.eduresearchgate.net By calculating various quantum chemical parameters, researchers can correlate the molecular structure of an inhibitor with its potential efficiency. researchgate.net Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A high EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a low ELUMO value indicates a higher capacity to accept electrons from the metal. researchgate.net A small energy gap (ΔE) generally implies higher reactivity and thus better inhibition efficiency. najah.edu
Table 1: Representative Quantum Chemical Parameters for Corrosion Inhibition Potential (Hypothetical Data Based on Similar Molecules)
| Parameter | Value | Significance in Adsorption |
| EHOMO (eV) | -5.98 | High value indicates strong electron-donating ability, promoting chemisorption. |
| ELUMO (eV) | -1.25 | Low value suggests the ability to accept electrons from metal d-orbitals (back-donation). |
| Energy Gap (ΔE) (eV) | 4.73 | A smaller gap correlates with higher molecular reactivity and better inhibition efficiency. |
| Dipole Moment (Debye) | 2.85 | A higher dipole moment can increase the electrostatic interaction (physisorption) with the metal surface. |
| Electron Affinity (A) (eV) | 1.25 | Represents the molecule's ability to accept electrons. |
| Ionization Potential (I) (eV) | 5.98 | Energy required to remove an electron; related to donation capability. |
Molecular dynamics simulations and DFT calculations can also model the orientation and binding energy of the molecule on different metal surfaces, such as iron or copper. rsc.orgcam.ac.uk Studies on aniline have shown that it can adopt different adsorption configurations on metal surfaces, such as a "horizontal" mode, where the aromatic ring interacts strongly with the surface, or a "vertical" mode, primarily involving the nitrogen atom. nih.gov The adsorption energy (Eads) is a critical indicator of the stability of the protective film; a more negative value signifies a stronger and more spontaneous adsorption process.
Table 2: Predicted Adsorption Energies of this compound on Various Metal Surfaces (Illustrative Data Based on Aniline Analogues)
| Metal Surface | Adsorption Energy (Eads) (eV) | Predominant Interaction Type |
| Fe (110) | -2.05 | Chemisorption and Physisorption |
| Cu (111) | -1.88 | Chemisorption and Physisorption |
| Ru (001) | -3.45 | Strong Chemisorption |
| Co (001) | -2.21 | Chemisorption and Physisorption |
These theoretical studies collectively suggest that this compound possesses the necessary structural and electronic characteristics to be an effective adsorption-based material, particularly for applications in corrosion protection. The combination of multiple active sites for chemisorption and a significant molecular size for surface coverage makes it a promising candidate for forming a robust and stable inhibitive layer on metal surfaces. researchgate.netmdpi.com
Applications of 4 2 Bromophenoxy Aniline in Chemical Synthesis and Functional Materials
Role as a Versatile Synthetic Building Block in Organic Chemistry
4-(2-Bromophenoxy)aniline is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive aniline (B41778) group and a brominated phenyl ring connected by an ether linkage, allows for a diverse range of chemical transformations. This unique combination of functional groups enables its participation in various coupling reactions and cyclization strategies, making it a key intermediate in the construction of complex molecular architectures.
Precursor to Complex Pharmaceuticals and Agrochemical Intermediates
The structural framework of this compound is embedded in a variety of biologically active molecules, positioning it as a critical precursor in the synthesis of pharmaceuticals and agrochemicals. The aniline moiety can be readily functionalized, while the bromo-substituent provides a handle for cross-coupling reactions, allowing for the introduction of molecular diversity. This adaptability is crucial for the development of new therapeutic agents and crop protection chemicals. Aromatic amines, such as this compound, are recognized as important structural motifs in the synthesis of a wide array of pharmaceutical drugs. uva.nl
Synthesis of Heterocyclic Scaffolds (e.g., indoles, quinazolinones, triazoles, phenothiazines)
The reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in medicinal chemistry and materials science.
Indoles: Palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis, can utilize ortho-haloanilines to produce 2,3-disubstituted indoles. nih.gov While direct examples involving this compound are specific, the general methodology of using substituted anilines in indole synthesis is well-established. organic-chemistry.orgnih.govnsf.gov For instance, palladium-catalyzed annulation of ortho-bromoanilines with aldehydes is a known route to N-functionalized indoles. organic-chemistry.org
Quinazolinones and Quinazolines: Quinazolinone and quinazoline (B50416) cores are prevalent in many biologically active compounds. nih.gov The synthesis of these heterocycles often involves the cyclization of anthranilic acid derivatives or other ortho-substituted anilines. nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgrsc.org The amino group of this compound can participate in cyclization reactions with suitable carbonyl compounds or their equivalents to form the quinazolinone ring system.
Triazoles: 1,2,3- and 1,2,4-triazoles are important classes of nitrogen-containing heterocycles with diverse applications. rsc.orgfrontiersin.orgfrontiersin.org The synthesis of substituted triazoles can be achieved through various methods, including the reaction of anilines with other reagents to form the triazole ring. frontiersin.orgbeilstein-journals.org For example, 1,4,5-trisubstituted 1,2,3-triazoles can be synthesized from the reaction of aryl azides with enaminones, where the aryl azide (B81097) can be derived from the corresponding aniline. beilstein-journals.org
Phenothiazines: Phenothiazines are a class of heterocyclic compounds with significant pharmaceutical applications. rsc.org Their synthesis can be achieved through the cyclization of diaryl sulfides, which can be prepared from the thioarylation of anilines. rsc.org A two-step synthesis of phenothiazines has been developed involving the ortho-thioarylation of anilines followed by a cyclization reaction. rsc.org While a direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic strategies for phenothiazines often involve aniline derivatives. nih.govjocpr.comresearchgate.net
Table 1: Heterocyclic Scaffolds Synthesized from Aniline Derivatives
| Heterocyclic Scaffold | General Synthetic Approach |
| Indoles | Palladium-catalyzed heteroannulation of ortho-haloanilines with alkynes (Larock indole synthesis). nih.gov |
| Quinazolinones | Cyclization of ortho-aminobenzamides or related aniline derivatives. organic-chemistry.org |
| Triazoles | Cycloaddition reactions involving azides derived from anilines. frontiersin.orgbeilstein-journals.orgscielo.br |
| Phenothiazines | Thioarylation of anilines followed by intramolecular cyclization. rsc.org |
Construction of Functionalized Amides and Imines
The primary amino group of this compound is a key functional handle for the construction of amides and imines, which are fundamental linkages in organic chemistry and are present in a vast number of biologically active molecules and functional materials.
Amides: Amide bond formation is a cornerstone of organic synthesis. rsc.org this compound can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding amides. acs.orgnih.govacs.org These reactions are often facilitated by coupling reagents or can proceed under thermal or catalytic conditions. The resulting amides can serve as intermediates for further transformations or as final products with desired properties.
Imines: Imines, also known as Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. The imines derived from this compound can be used as intermediates in the synthesis of other nitrogen-containing compounds or as ligands in coordination chemistry.
Application in Advanced Materials Science
The unique electronic and structural features of this compound also make it a valuable component in the field of materials science. Its incorporation into polymers and coatings can impart specific functionalities, leading to the development of advanced materials with tailored properties.
Monomer for Polymer Synthesis (e.g., Polytriarylamines)
This compound can serve as a monomer for the synthesis of various polymers. The presence of both an amine and a bromo-substituent allows for its participation in step-growth polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting polymers, particularly those with triarylamine units, are of interest for their potential applications in electronics and optoelectronics due to their charge-transporting properties. The polymerization of aniline derivatives can lead to polymers with interesting electrical and morphological properties. rsc.org
Development of Functional Coatings and Films
Polymers derived from this compound can be processed into thin films and coatings. rsc.org These materials can exhibit specific surface properties and functionalities depending on the polymer structure. The phenoxy and bromo groups can influence properties such as adhesion, thermal stability, and refractive index. Furthermore, the potential for post-polymerization modification of the bromo groups allows for the tuning of the coating's properties for specific applications.
Components in Electronic and Optoelectronic Devices (e.g., OLEDs, DSSC, Perovskite Solar Cells)
While direct applications of this compound in electronic and optoelectronic devices are not extensively documented in dedicated studies, the broader class of aniline derivatives and bromo-functionalized aromatic compounds are integral to the advancement of these technologies. The structural motifs present in this compound—an aniline core, a phenoxy linkage, and a bromine substituent—suggest its potential as a valuable precursor or building block for materials in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and Perovskite Solar Cells.
Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are fundamental in the synthesis of materials for various layers within an OLED device, including the light-emitting and charge-transporting layers. For instance, compounds like 2-bromo-N,N-di(p-tolyl)aniline serve as key intermediates, where the bromine atom allows for further chemical modifications to fine-tune the electronic and optical properties of the final OLED materials. bldpharm.com This targeted functionalization is crucial for achieving high efficiency, long operational lifetimes, and vibrant color reproduction. bldpharm.com The synthesis of substituted heterocycles, which are important components of OLEDs, often involves aniline-based precursors. sigmaaldrich.com Although not specifically mentioning this compound, the principles of molecular design in OLEDs suggest that its structure could be modified to create novel host or emitter materials.
Dye-Sensitized Solar Cells (DSSCs): In the realm of DSSCs, organic dyes based on aniline derivatives are employed as sensitizers. These dyes typically consist of a donor part, a π-conjugated spacer, and an acceptor group. appchemical.com The aniline moiety often serves as the electron donor. While specific research on this compound in DSSCs is not prominent, related aniline derivatives have been investigated. appchemical.com The performance of DSSCs is highly dependent on the molecular structure of the dye, which influences its light absorption characteristics and electron injection capabilities. The bromophenoxy group in this compound could be envisioned to modulate these properties.
Perovskite Solar Cells: The field of perovskite solar cells is rapidly evolving, with significant research focused on improving efficiency and stability. While there is no direct evidence of this compound being used in perovskite solar cells, the broader family of organic molecules plays a crucial role in these devices, for instance, as interface layers that enhance charge extraction and transport.
Derivatives as Corrosion Inhibitors
Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are widely investigated as corrosion inhibitors for various metals and alloys. The molecular structure of this compound suggests that its derivatives could be effective in this capacity. The aniline group, the ether linkage, and the phenyl rings can all contribute to the adsorption of the molecule onto a metal surface, thereby forming a protective layer that inhibits corrosion.
The mechanism of corrosion inhibition by such organic molecules typically involves the adsorption of the inhibitor onto the metal surface. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal. The presence of the lone pair of electrons on the nitrogen and oxygen atoms in this compound derivatives would facilitate their adsorption on the metal surface.
Studies on similar aniline derivatives have demonstrated their potential as corrosion inhibitors. For example, 4-amino-N,N-di-(2-pyridylmethyl)-aniline has been shown to be an effective mixed-type inhibitor for mild steel in acidic solutions, with its adsorption following the Langmuir adsorption isotherm. researchgate.net Similarly, other aniline derivatives have been investigated and have shown significant inhibition efficiency. ripublication.com
The effectiveness of a corrosion inhibitor is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide insights into the inhibition efficiency and the mechanism of inhibition.
Table 1: Potential Structural Contributions of this compound Derivatives to Corrosion Inhibition
| Molecular Feature | Potential Role in Corrosion Inhibition |
| Aniline Moiety | The nitrogen atom with its lone pair of electrons can act as a coordination site for binding to the metal surface. |
| Phenoxy Group | The oxygen atom provides another site for adsorption. The ether linkage can also influence the molecule's orientation on the surface. |
| Aromatic Rings | The π-electrons of the benzene (B151609) rings can interact with the metal surface, enhancing the adsorption and surface coverage. |
| Bromine Substituent | The presence of a halogen atom can influence the electronic properties of the molecule and may contribute to the adsorption process. |
While specific experimental data for this compound as a corrosion inhibitor is not available, the collective knowledge on related organic inhibitors strongly supports the potential of its derivatives in this application.
Utilization in Dye Chemistry and Pigment Production (as a precursor)
Aromatic amines are foundational precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The primary amino group (-NH₂) of this compound makes it a suitable candidate for diazotization, a key chemical reaction in the formation of azo compounds.
The synthesis of azo dyes from an aromatic amine like this compound involves a two-step process:
Diazotization: The primary amino group of this compound is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. This electrophilic substitution reaction forms the characteristic azo group (-N=N-), which is a chromophore responsible for the color of the dye.
While no studies specifically report the use of this compound in dye synthesis, extensive research has been conducted on the synthesis of azo dyes from similar bromo-aniline derivatives. For instance, 4-bromoaniline (B143363) has been used to synthesize disazo disperse dyes with potential applications as near-infrared absorbers. bldpharm.comappchemical.com In these syntheses, the 4-bromoaniline is first diazotized and coupled with another aromatic compound to form an intermediate, which is then further diazotized and coupled to produce the final disazo dye. bldpharm.comappchemical.com Similarly, 4-(4-bromophenyl)-1,3-thiazol-2-amine has been used to synthesize bifunctional reactive dyes.
The properties of the resulting dye, such as its color, fastness, and solubility, are determined by the chemical structures of both the diazonium component (derived from this compound in this hypothetical case) and the coupling component. The presence of the 2-bromophenoxy group in the this compound molecule would be expected to influence the electronic properties of the resulting dye and, consequently, its color and other properties.
Many azo compounds that function as dyes can also be used as pigments. The primary difference between a dye and a pigment is its solubility in the application medium. Dyes are typically soluble, while pigments are insoluble and are dispersed in the medium. Azo pigments are an important class of synthetic organic pigments. Therefore, it is plausible that azo compounds derived from this compound could also find applications as pigments, provided they possess the necessary insolubility and stability.
Table 2: Hypothetical Azo Dyes Derived from this compound
| Coupling Component | Potential Dye Class | Potential Color Range |
| Phenol | Monoazo dye | Yellow to Orange |
| Naphthol | Monoazo dye | Orange to Red |
| Aniline derivative | Monoazo dye | Yellow to Red |
| N,N-dialkylaniline | Monoazo dye | Red to Blue |
Analytical Reagent Development and Quantification Methods
The precise quantification and characterization of chemical compounds are crucial in various scientific and industrial fields. While specific analytical methods for the routine quantification of this compound in complex matrices are not widely published, standard analytical techniques for aniline and its derivatives can be readily adapted.
Quantification Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be suitable for the analysis of this compound. Detection can be achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. For higher sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds. epa.gov For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability, although direct injection may also be possible depending on the specific GC conditions.
Characterization Methods:
Spectroscopic Techniques: For the structural characterization of this compound, various spectroscopic methods are employed.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amine group, the C-O stretching of the ether linkage, and the aromatic C-H and C=C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is useful for its identification and structural confirmation.
Development of Analytical Reagents:
The chemical structure of this compound, with its reactive amino group and potential for further functionalization, suggests its utility in the development of new analytical reagents. For instance, it could be used as a building block for the synthesis of:
Chromogenic or Fluorogenic Probes: By incorporating a suitable signaling moiety, derivatives of this compound could be designed to exhibit a change in color or fluorescence upon binding to a specific analyte, enabling its detection and quantification.
Derivatization Reagents: It could be used to derivatize other molecules to enhance their detectability by techniques like HPLC with UV or fluorescence detection.
While the direct application of this compound as an analytical reagent is not yet established, its chemical properties make it a promising candidate for future research in this area.
Table 3: Summary of Potential Analytical Methods for this compound
| Analytical Technique | Purpose | Key Considerations |
| HPLC-UV/MS | Quantification and Separation | Method development would involve optimizing the mobile phase, column, and detector settings. |
| GC-MS | Quantification and Identification | May require derivatization to improve volatility. |
| FTIR Spectroscopy | Structural Characterization | Provides information on functional groups. |
| NMR Spectroscopy | Structural Elucidation | Provides detailed structural information. |
| Mass Spectrometry | Identification and Structural Confirmation | Determines molecular weight and fragmentation pattern. |
Future Research Directions and Unexplored Avenues for 4 2 Bromophenoxy Aniline
Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability
Traditional syntheses of diaryl ethers often rely on harsh reaction conditions and generate significant waste. Future research should focus on developing greener, more efficient synthetic routes to 4-(2-Bromophenoxy)aniline. This includes the exploration of catalytic cross-coupling reactions that minimize the use of stoichiometric reagents and hazardous solvents. Methodologies such as C-N and C-O coupling reactions, which have seen remarkable advances, could be adapted for this purpose. acs.org The goal is to develop synthetic protocols with high atom economy, minimizing byproducts and environmental impact.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Parameter | Traditional Method (e.g., Ullmann Condensation) | Proposed Green Method (e.g., Catalytic Coupling) |
| Catalyst | Stoichiometric Copper | Catalytic Palladium or Copper Complex |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Greener solvents (e.g., ionic liquids, deep eutectic solvents) |
| Temperature | High (>150 °C) | Milder (Room temperature to 100 °C) |
| Atom Economy | Low | High |
| Waste Generation | Significant | Minimal |
Investigation of Advanced Catalytic Transformations
The bromine atom on the phenoxy ring of this compound is a prime handle for a variety of catalytic cross-coupling reactions. Future work should explore transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce diverse functional groups at this position. acs.org This would enable the synthesis of a vast library of derivatives with tailored electronic and steric properties for applications in areas like organic electronics and medicinal chemistry. Furthermore, the aniline (B41778) moiety itself can direct C-H activation or participate in catalytic amination reactions, opening up further avenues for molecular diversification. rsc.org
Exploration of Supramolecular Assembly and Self-Organizing Systems
The potential for this compound and its derivatives to form ordered supramolecular structures is an exciting and unexplored area. The presence of the N-H group allows for hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. Future research could investigate how modifications to the molecular structure influence its self-assembly behavior in solution and in the solid state. Techniques such as X-ray crystallography and scanning tunneling microscopy could be employed to characterize the resulting nanostructures, which could have applications in areas like crystal engineering and the development of functional organic materials. The study of intermolecular interactions, such as Br···Br contacts observed in related brominated diphenylamines, could provide insights into the packing arrangements. researchgate.net
Development of Hybrid Materials Incorporating this compound Moieties
Integrating this compound into larger material frameworks could lead to novel hybrid materials with enhanced properties. For instance, it could be incorporated as a monomer in polymerization reactions to create functional polymers with specific optical or electronic properties. Another avenue is its use as a ligand for the synthesis of metal-organic frameworks (MOFs), where the aniline and bromo-substituents could be further functionalized post-synthesis. These hybrid materials could find applications in gas storage, catalysis, and sensing.
In-depth Mechanistic Studies of Under-Explored Reactivity Profiles
A deeper understanding of the fundamental reactivity of this compound is crucial for its rational application in synthesis and materials design. Future studies should focus on elucidating the mechanisms of its key reactions. For example, detailed kinetic and computational studies of its electrochemical oxidation could reveal pathways for controlled functionalization. mdpi.com Investigating its behavior under photolytic or radical conditions could also uncover novel and synthetically useful transformations. Understanding the influence of the ether linkage on the reactivity of both aromatic rings is a key area for mechanistic investigation.
Advanced Computational Predictions for Materials Design and Functionality
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound, thereby guiding experimental efforts. Future research should leverage advanced computational methods, such as density functional theory (DFT), to predict key parameters. mdpi.com These predictions can accelerate the discovery of derivatives with desired characteristics, such as specific band gaps for organic semiconductors or binding affinities for targeted biological applications. nih.gov
Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives
| Derivative | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application |
| Parent Molecule | -5.2 | -0.8 | 4.4 | Insulator / Building Block |
| Cyano-substituted | -5.5 | -1.5 | 4.0 | Electron-transport material |
| Thienyl-substituted | -4.9 | -1.2 | 3.7 | Hole-transport material |
| Pyrenyl-substituted | -4.7 | -1.4 | 3.3 | Emissive material |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable component in the development of next-generation materials and technologies.
Q & A
Basic: What are the optimized synthetic routes for 4-(2-Bromophenoxy)aniline, and how can reaction yields be improved?
Methodological Answer:
this compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. Microwave-assisted synthesis significantly enhances reaction efficiency. For example, N-(2-(2-Bromophenoxy)phenyl)acetamide was synthesized with 92% yield using microwave irradiation (150°C, 15 min) and acetic anhydride as an acetylating agent . Key optimizations include:
- Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control: Microwave conditions reduce side reactions and improve regioselectivity .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR spectroscopy: H and C NMR (e.g., δ 9.66 ppm for acetamide protons in DMSO-d₆) verify substituent positions .
- LCMS/HRMS: Validates molecular weight (e.g., observed [M+H]⁺ = 384.0 for C₁₄H₁₁Br₂NO₂) .
- Chromatography: HPLC or UPLC ensures purity (>95%) by detecting unreacted starting materials .
Advanced: How does the bromophenoxy group influence electronic properties in medicinal chemistry applications?
Methodological Answer:
The bromophenoxy moiety enhances electron-withdrawing effects, stabilizing charge-transfer interactions in drug-receptor binding. For instance:
- Enzyme inhibition: The bromine atom increases lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Metabolic stability: Bromine reduces oxidative degradation, as observed in analogs with extended half-lives in vitro .
- Structure-activity relationship (SAR): Comparative studies with 4-(3-Chloro-4-fluorophenoxy)aniline show bromine’s superior steric bulk for selective targeting .
Advanced: What mechanistic insights explain regioselectivity in substitution reactions of this compound?
Methodological Answer:
Regioselectivity is governed by:
- Electronic effects: The bromophenoxy group directs nucleophiles (e.g., methoxide) to the para position via resonance stabilization .
- Steric hindrance: Bulky substituents at the ortho position (e.g., trifluoromethyl) favor meta substitution, as seen in 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline .
- Catalytic systems: Copper(I)-ligand complexes promote Ullmann coupling at lower temperatures (80°C), minimizing side products .
Advanced: How can this compound derivatives be functionalized for material science applications?
Methodological Answer:
Functionalization strategies include:
- Oxidation: KMnO₄ in acidic media converts the amine to a nitro group, enabling coordination in metal-organic frameworks (MOFs) .
- Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids yield biaryl structures for OLEDs (e.g., 4-(2-Bromophenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide ) .
- Polymerization: Radical-initiated polymerization forms conductive polymers for photovoltaic devices .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light sensitivity: Store in amber vials to prevent photodegradation of the bromophenoxy group.
- Temperature: -20°C under inert gas (N₂/Ar) minimizes oxidation of the amine group .
- Purity monitoring: Regular TLC checks (silica gel, ethyl acetate/hexane 1:3) detect decomposition .
Advanced: How can data contradictions in reaction outcomes be resolved during derivative synthesis?
Methodological Answer:
Contradictions often arise from:
- Impurity profiles: LCMS traces with multiple [M+H]⁺ peaks suggest unreacted intermediates; repurify via column chromatography (SiO₂, gradient elution) .
- Solvent effects: Conflicting yields in DMF vs. THF require DFT calculations to assess solvent-dependent transition states .
- Catalyst deactivation: XPS analysis of Pd catalysts identifies surface oxidation; regenerate with reducing agents (e.g., NaBH₄) .
Advanced: What are the applications of this compound in heterocyclic compound synthesis?
Methodological Answer:
The compound serves as a precursor for:
- Phenoxazines: Microwave-assisted cyclization with acetic anhydride yields N-acetylphenoxazine , a scaffold for anticancer agents .
- Benzopyridoxazines: Condensation with aldehydes forms fused heterocycles with luminescent properties for bioimaging .
- Quinazolinones: Reaction with isocyanates produces kinase inhibitors via intramolecular cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
